molecular formula C9H10ClN3O B3048867 (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride CAS No. 1841081-38-6

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B3048867
CAS No.: 1841081-38-6
M. Wt: 211.65
InChI Key: YPQGXXOEPMSDSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9;/h1-4,6H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQGXXOEPMSDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-38-6
Record name Benzenemethanamine, 4-(1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride typically involves the cyclization of acylthiosemicarbazide followed by desulfurization and intramolecular rearrangement . The reaction conditions often include the use of oxidants to increase the yield of the desired oxadiazole product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of oxadiazoles have been shown to inhibit enzymes or receptors involved in disease pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1841081-38-6
  • Molecular Formula : C₉H₁₀ClN₃O
  • Molecular Weight : 211.65 g/mol
  • Structure : Comprises a phenyl ring substituted at the para position with a 1,2,4-oxadiazole ring, linked to a methanamine group (as hydrochloride salt) .

Physicochemical Properties :

  • Storage : Inert atmosphere, room temperature.
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Compound Name & CAS No. Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Data
Main Compound (1841081-38-6) Phenyl 211.65 Balanced lipophilicity; moderate π-π interaction potential.
N-methyl-1-[5-(5-nitro-2-furyl)-... HCl (N/A) 5-Nitro-2-furyl 225.06 (free base) Electron-withdrawing nitro group; m.p. 229–129.5°C; 53% synthetic yield.
{[3-(4-Fluorophenyl)-... HCl (N/A) 4-Fluorophenyl ~226.67 (estimated) Increased lipophilicity (logP↑); potential enhanced metabolic stability.
1-[3-(4-Chlorophenyl)-... HCl (1311318-12-3) 4-Chlorophenyl ~226.09 (estimated) Higher electronegativity; stronger electron-withdrawing effect than fluorine.
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)... HCl (1184984-85-7) Methyl + Phenyl 225.68 Methyl enhances steric bulk; may improve solubility.

Heterocyclic and Complex Substituents

Compound Name & CAS No. Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Data
{4-[3-(Pyridin-4-yl)-... HCl (1803587-16-7) Pyridin-4-yl 288.74 Introduces basic nitrogen; potential for hydrogen bonding.
(2-{5-[(4-Methoxyphenoxy)methyl]-... HCl (1332531-32-4) 4-Methoxyphenoxymethyl 299.76 Ether linkage and methoxy group; electron-donating effects.
1-{4-[5-(Chlorodifluoromethyl)-... HCl (N/A) Chlorodifluoromethyl 314.10 Highly electronegative; may resist metabolic oxidation.

Simplified Structural Analogs

Compound Name & CAS No. Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Data
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine HCl (1184986-84-) Methyl 141.17 Minimal steric hindrance; higher solubility (C₄H₈ClN₃O).
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl (1345866-68-3) 1,2,4,5-Tetrazin-3-yl 223.67 Tetrazine introduces unique reactivity (e.g., bioorthogonal chemistry).

Key Comparative Insights

  • Electron-donating groups (e.g., methoxy in ) stabilize the oxadiazole, altering binding interactions.
  • Lipophilicity :

    • Halogenated analogs (F, Cl) increase logP (), favoring membrane permeability.
    • Pyridinyl () and tetrazinyl () substituents introduce polar groups, balancing solubility and permeability.
  • Synthetic Accessibility :

    • Yields vary significantly (e.g., 53% for nitro-furyl derivative vs. 89.93% for a related intermediate ).
  • Safety profiles differ; the main compound’s hazards (H302, H315, etc.) are moderate compared to severe respiratory risks in triazolo pyridazine analogs ().

Biological Activity

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride is a synthetic compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and nematicidal properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a phenyl group, which is known to enhance its lipophilicity and reactivity. The unique structural configuration allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of p53 and caspase-3 pathways.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Apoptosis via p53 activation
1,2,4-Oxadiazol Derivative AHeLa2.41Caspase activation
1,2,4-Oxadiazol Derivative BPANC-10.75Cell cycle arrest

In a study involving MCF-7 cells, the compound demonstrated an IC50 value of 0.65 µM, indicating potent anticancer activity compared to other derivatives . The mechanism primarily involves apoptosis induction through the modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts. Compounds containing the oxadiazole moiety have shown effectiveness against a range of pathogens.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
1,2,4-Oxadiazol Derivative CE. coli10 µg/mL

The compound exhibited significant activity against Staphylococcus aureus with an MIC of 15 µg/mL . This suggests that it may serve as a potential lead in developing new antimicrobial agents.

Nematicidal Activity

Recent studies have highlighted the nematicidal potential of oxadiazole derivatives against agricultural pests. The compound has been tested against various nematodes with promising results.

Table 3: Nematocidal Activity

CompoundNematode SpeciesLC50 (µg/mL)
This compoundBursaphelenchus xylophilus2.8
Oxadiazole Derivative DAphelenchoides besseyi3.3

In particular, it demonstrated an LC50 value of 2.8 µg/mL against Bursaphelenchus xylophilus, outperforming conventional nematicides like avermectin .

Case Studies

Several case studies support the biological activity of this compound:

  • Anticancer Study : A study focused on MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of p53 and cleaved caspase-3 after 48 hours of exposure. This suggests a robust apoptotic response triggered by the compound .
  • Antimicrobial Efficacy : In vitro testing against various bacterial strains revealed that oxadiazole derivatives significantly inhibited growth rates compared to untreated controls. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Nematicidal Action : Field trials demonstrated that application of the compound led to a marked reduction in nematode populations in treated soil samples compared to controls .

Q & A

Q. How to mitigate toxicity in in vivo studies?

  • Methodological Answer:
  • Dose Escalation Studies : Start with low doses (≤10 mg/kg) in animal models, monitoring acute toxicity (e.g., respiratory distress).
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to reduce systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
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(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.